molecular formula C14H15N3O B12903858 Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- CAS No. 823792-33-2

Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-

Cat. No.: B12903858
CAS No.: 823792-33-2
M. Wt: 241.29 g/mol
InChI Key: LYDTUMUYLBAXAZ-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a pyrimidinyl group

Properties

CAS No.

823792-33-2

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C14H15N3O/c1-10(18)12-9-15-13(16-14(12)17(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

LYDTUMUYLBAXAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity or as a ligand in receptor binding studiesAdditionally, it is used in industrial processes for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be compared with other similar compounds, such as 1-(4-(Dimethylamino)phenyl)ethanone and 4-Dimethylaminopyridine. These compounds share structural similarities but differ in their chemical properties and applications. For example, 4-Dimethylaminopyridine is known for its use as a nucleophilic catalyst in various organic reactions, while 1-(4-(Dimethylamino)phenyl)ethanone is used in different synthetic applications .

Biological Activity

Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Name : Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-
  • Molecular Formula : C16H18N4O
  • Molecular Weight : 286.34 g/mol

This structure includes a pyrimidine ring, which is often associated with various pharmacological effects.

1. Antimicrobial Activity

Research indicates that Ethanone derivatives exhibit significant antimicrobial properties. A study assessed the antibacterial effectiveness against various strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate potency.

CompoundBacterial StrainMIC (µg/mL)
EthanoneE. coli12.5
EthanoneS. aureus25

These results suggest that the compound has moderate antibacterial activity, potentially due to the presence of hydrophobic groups enhancing membrane penetration.

2. Anti-inflammatory Activity

Ethanone has been evaluated for its anti-inflammatory properties through various assays measuring cytokine release from activated macrophages. The results showed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

CompoundCell LineIC50 (µM)
EthanoneRAW 264.7 Macrophages15

This indicates a promising potential for therapeutic applications in inflammatory diseases.

3. Anticancer Activity

The anticancer potential of Ethanone has also been explored. A study involving human cancer cell lines demonstrated that it inhibits cell proliferation effectively.

Cancer TypeIC50 (µM)
Breast Cancer20
Lung Cancer30
Colon Cancer25

The mechanism appears to involve the inhibition of CDK9-mediated transcription, leading to decreased expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study, Ethanone was tested against multiple bacterial strains to assess its antimicrobial efficacy. The compound demonstrated a significant zone of inhibition compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Case Study 2: Inhibition of Inflammatory Cytokines

A recent investigation focused on the anti-inflammatory effects of Ethanone in a mouse model of acute inflammation. The treatment group showed a marked reduction in swelling and pain compared to controls, correlating with lower levels of inflammatory markers in serum samples.

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